molecular formula C10H11BrO2 B12436972 1-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

1-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Cat. No.: B12436972
M. Wt: 243.10 g/mol
InChI Key: NSJZAQQYJDVUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a chemical compound with the molecular formula C10H11BrO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and an ethan-1-ol group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 5-bromo-2,3-dihydrobenzofuran as a starting material, which is then reacted with an appropriate reagent to introduce the ethan-1-ol group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major products include 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanal and 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanoic acid.

    Reduction: The major product is 1-(2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol.

    Substitution: The major products depend on the substituent introduced, such as 1-(5-amino-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol.

Scientific Research Applications

1-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its bromine atom may facilitate interactions with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoro-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.

    1-(5-Iodo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to different interactions with biological targets and different chemical reactivity .

Properties

IUPAC Name

1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-6,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJZAQQYJDVUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC2=C1OCC2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.